molecular formula C9H6N2O3 B368727 Nitroxoline CAS No. 4008-48-4

Nitroxoline

Cat. No.: B368727
CAS No.: 4008-48-4
M. Wt: 190.16 g/mol
InChI Key: RJIWZDNTCBHXAL-UHFFFAOYSA-N
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Description

Nitroxoline, also known as 5-nitro-8-hydroxyquinoline, is a hydroxyquinoline derivative that has been used as an antibacterial agent for over fifty years. It is particularly effective against gram-positive and gram-negative bacteria commonly found in urinary tract infections. This compound is known for its ability to combat biofilm infections and has shown potential in anticancer applications due to its metal-chelating properties .

Mechanism of Action

Target of Action

Nitroxoline, a hydroxyquinoline derivative, primarily targets two proteins: Methionine aminopeptidase 2 (MetAP2) and RNA-polymerase . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . RNA-polymerase is an enzyme that is essential for constructing RNA chains .

Mode of Action

This compound acts as an inhibitor of MetAP2 . By inhibiting this protein, this compound may exhibit antitumor activity . This compound’s antibacterial activity may stem from its ability to chelate metal ions vital for bacterial growth . It is also considered a metal chelator that inhibits the activity of RNA-polymerase .

Biochemical Pathways

This compound influences a total of 159 biological pathways . Key pathways involved in cerebral ischemia include the longevity regulating pathway, VEGF signaling, EGFR tyrosine kinase inhibitor resistance, IL-17 and HIF-1 pathways, FoxO signaling, and AGE-RAGE pathway . These pathways are crucial in managing oxidative stress and apoptotic cell death, which are highly implicated in hypoxic injury .

Pharmacokinetics

The pharmacokinetic data for this compound are sparse and have been obtained largely via outdated analytical methods . It has been suggested that the absorption of this compound in humans is fast and complete, even in the case of a 400 mg dose .

Result of Action

This compound affects outer membrane integrity, synergizing with large-scaffold antibiotics and resensitizing colistin-resistant Enterobacteriaceae in vitro and in vivo . It also shows a role in regulating proteins, biological processes, and pathways crucial in cerebral ischemia .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, resistance to this compound can render bacteria unable to cause an infection in vivo, thereby reinvigorating the potential of this compound in combating antimicrobial resistance

Preparation Methods

Synthetic Routes and Reaction Conditions: The industrial preparation of nitroxoline involves the nitrification of 8-hydroxyquinoline to form 5-nitroso-8-hydroxyquinoline, followed by oxidation to yield the final product. The nitrification process typically uses nitric acid as the nitrating agent, and the oxidation step can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods: In industrial settings, the production of this compound is controlled through spectrophotometric methods to ensure the quality of the starting materials and reaction mixtures. The process involves quantitative determination of 8-hydroxyquinoline and 5-nitroso-8-hydroxyquinoline at different stages of the reaction .

Chemical Reactions Analysis

Types of Reactions: Nitroxoline undergoes several types of chemical reactions, including:

    Oxidation: Conversion of 5-nitroso-8-hydroxyquinoline to this compound.

    Reduction: Reduction of the nitro group to an amino group under specific conditions.

    Substitution: Electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Various electrophiles such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: this compound.

    Reduction: 5-amino-8-hydroxyquinoline.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

Nitroxoline has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Clioquinol
  • 8-hydroxyquinoline
  • 5-amino-8-hydroxyquinoline

Nitroxoline stands out due to its well-established safety profile and diverse range of applications in both antimicrobial and anticancer research.

Properties

IUPAC Name

5-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4046284
Record name Nitroxoline
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Molecular Weight

190.16 g/mol
Source PubChem
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Physical Description

Solid
Record name Nitroxoline
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Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L
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Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.
Record name Nitroxoline
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CAS No.

4008-48-4
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Melting Point

180 °C
Record name Nitroxoline
Source DrugBank
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Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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